

Gas chromatography-mass spectrometry (GC-MS) analysis of (-)-O-Methylinalool

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Compound of Interest

Compound Name: *O-Methylinalool, (-)-*

Cat. No.: B15183299

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Application Note: GC-MS Analysis of (-)-O-Methylinalool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the qualitative and quantitative analysis of (-)-O-Methylinalool using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of public data on (-)-O-Methylinalool, this guide synthesizes established methodologies for similar terpenoid compounds and provides a predicted mass fragmentation pattern to facilitate its identification. The protocols outlined here are intended to serve as a robust starting point for researchers developing methods for the analysis of linalool ethers and related compounds.

Introduction

(-)-O-Methylinalool is a derivative of linalool, a naturally occurring terpene alcohol found in many essential oils. The addition of a methyl ether group can alter its chemical and pharmacological properties, making its accurate identification and quantification crucial in various research and development settings, including fragrance, food science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-

volatile compounds, making it the ideal method for analyzing (-)-O-Methylinalool.[1][2] This application note details the experimental conditions and expected results for a successful GC-MS analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of (-)-O-Methylinalool is not widely available in spectral libraries. However, based on the known fragmentation patterns of linalool and general principles of mass spectrometry for ethers, a predicted fragmentation pattern can be proposed.[3][4] The molecular ion peak (M⁺) for O-Methylinalool (C₁₁H₂₀O) would be expected at m/z 168.

Table 1: Predicted Mass Fragmentation of (-)-O-Methylinalool

Predicted m/z	Proposed Fragment Ion	Description
168	[C ₁₁ H ₂₀ O] ⁺ •	Molecular Ion (M ⁺)
153	[C ₁₀ H ₁₇ O] ⁺	Loss of a methyl radical (•CH ₃)
137	[C ₁₁ H ₂₀ O - OCH ₃] ⁺	Loss of a methoxy radical (•OCH ₃)
121	[C ₉ H ₁₃] ⁺	Loss of the methoxy group and a methyl radical
93	[C ₇ H ₉] ⁺	Further fragmentation
71	[C ₅ H ₁₁] ⁺	Cleavage of the side chain
43	[C ₃ H ₇] ⁺	Isopropyl fragment

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

- **Standard Preparation:** Prepare a stock solution of (-)-O-Methylinalool in a high-purity solvent such as hexane or dichloromethane. Create a series of dilutions to generate a calibration

curve for quantitative analysis.

- **Sample Extraction:** For samples in a complex matrix (e.g., essential oils, biological fluids), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest. A simple dilution in an appropriate solvent may be sufficient for less complex matrices.

2. GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of (-)-O-Methylinalool, based on typical methods for terpenoids.

Table 2: Recommended GC-MS Parameters

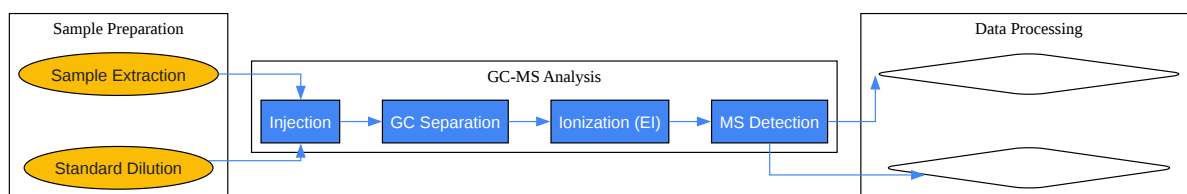
Parameter	Value
Gas Chromatograph	
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-400
Scan Speed	1000 amu/s
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C

Data Analysis

- Qualitative Analysis: Identify the (-)-O-Methylinalool peak in the total ion chromatogram (TIC) by its retention time. Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern in Table 1 and against any available library spectra.

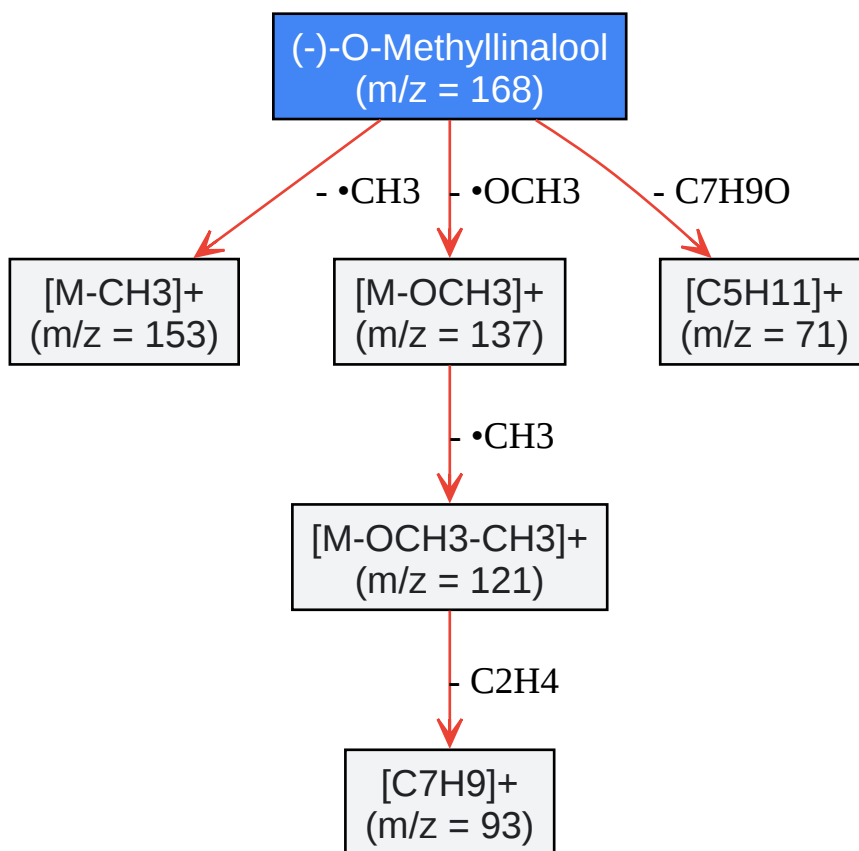
- **Quantitative Analysis:** For quantitative measurements, construct a calibration curve by plotting the peak area of a characteristic ion of (-)-O-Methylinalool against the concentration of the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.

Diagrams



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Caption: Experimental workflow for GC-MS analysis of (-)-O-Methylinalool.



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Caption: Predicted fragmentation pathway of (-)-O-Methylinalool.

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